molecular formula C9H8Cl2N2S B15124880 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine

2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine

Katalognummer: B15124880
Molekulargewicht: 247.14 g/mol
InChI-Schlüssel: GPPOZDRAOJOQEB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core structure. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and an isopropyl group at position 6. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 3-isopropylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl or diaryl derivatives .

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit tyrosine kinases or other signaling proteins, thereby modulating cellular processes such as proliferation, apoptosis, and inflammation .

Vergleich Mit ähnlichen Verbindungen

  • 2,4-Dichloro-6,7-dihydrothieno[3,2-d]pyrimidine
  • 2,4-Dichloro-6-isopropylthieno[2,3-d]pyrimidine
  • Pyrazolo[4,3-d]pyrimidine analogs

Comparison: Compared to similar compounds, 2,4-Dichloro-6-isopropylthieno[3,2-d]pyrimidine stands out due to its unique substitution pattern and the presence of the isopropyl group. This structural uniqueness contributes to its distinct chemical reactivity and biological activity. For instance, the isopropyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Eigenschaften

Molekularformel

C9H8Cl2N2S

Molekulargewicht

247.14 g/mol

IUPAC-Name

2,4-dichloro-6-propan-2-ylthieno[3,2-d]pyrimidine

InChI

InChI=1S/C9H8Cl2N2S/c1-4(2)6-3-5-7(14-6)8(10)13-9(11)12-5/h3-4H,1-2H3

InChI-Schlüssel

GPPOZDRAOJOQEB-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(S1)C(=NC(=N2)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.